Ethyl (2-pyridinylsulfanyl)carbamate

Description

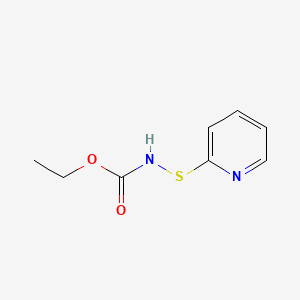

Ethyl (2-pyridinylsulfanyl)carbamate is a carbamate derivative characterized by a pyridine ring substituted with a sulfanyl (-S-) group at the 2-position, linked to a carbamate moiety. Carbamates are esters of carbamic acid (NH₂COOH) and are widely studied for their diverse applications in agrochemicals, pharmaceuticals, and industrial solvents. This moiety may alter metabolic pathways compared to simpler carbamates like ethyl carbamate (urethane) .

Properties

CAS No. |

113780-56-6 |

|---|---|

Molecular Formula |

C8H10N2O2S |

Molecular Weight |

198.24 |

IUPAC Name |

ethyl N-pyridin-2-ylsulfanylcarbamate |

InChI |

InChI=1S/C8H10N2O2S/c1-2-12-8(11)10-13-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,10,11) |

InChI Key |

GXJTWGIHMUGTER-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NSC1=CC=CC=N1 |

Synonyms |

Carbamic acid, (2-pyridinylthio)-, ethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following carbamates are compared based on substituent effects:

| Compound | Substituent(s) | Key Structural Features |

|---|---|---|

| Ethyl carbamate | -OCH₂CH₃ | Simple alkyl carbamate |

| Vinyl carbamate | -OCH=CH₂ | Unsaturated side chain |

| Ethyl N-hydroxycarbamate | -OCH₂CH₃ and -NHOH | Hydroxylamine derivative |

| Ethyl (2-pyridinylsulfanyl)carbamate | 2-pyridinylsulfanyl (-S-C₅H₄N) | Aromatic heterocycle with sulfur linkage |

Key Observations :

- Vinyl carbamate’s unsaturated side chain facilitates epoxidation, enhancing its carcinogenicity .

Carcinogenic and Mutagenic Potency

Data from rodent studies and bacterial mutagenicity assays highlight significant differences:

Notes:

Metabolic Pathways and Toxicity

- Ethyl carbamate : Metabolized by CYP2E1 to vinyl carbamate, then to vinyl carbamate epoxide, which binds DNA and proteins .

- Vinyl carbamate : Directly oxidized to its epoxide without requiring prior desaturation, explaining its heightened mutagenicity .

- This compound : The pyridine ring may engage in hydrogen bonding or serve as a leaving group, while the sulfur atom could undergo oxidation to sulfoxide or sulfone metabolites, altering reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.